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(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Documentation Hub

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  • Product: (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
  • CAS: 1354009-95-2

Core Science & Biosynthesis

Foundational

High-Resolution X-ray Crystallographic Analysis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: Methodologies, Stereochemical Validation, and Conformational Dynamics

Executive Summary The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2) is a highly functionalized, nitrogen-rich heterocyclic fragment frequently utilized in modern kinase inhibitor desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2) is a highly functionalized, nitrogen-rich heterocyclic fragment frequently utilized in modern kinase inhibitor design and fragment-based drug discovery (FBDD). The pyrimidine core serves as a classic kinase hinge-binding motif, while the flexible diethylamino group and the chiral pyrrolidin-3-ol moiety dictate the vector of solvent-exposed or pocket-specific interactions.

Determining the exact X-ray crystal structure of this small molecule is critical for two primary reasons:

  • Absolute Configuration: Confirming the precise (R)-stereocenter of the pyrrolidine ring is a regulatory requirement that prevents costly late-stage failures in asymmetric synthesis.

  • Conformational Dynamics: The diethylamino group is highly flexible; understanding its preferred solid-state geometry provides an empirical baseline for in silico docking and pharmacophore modeling.

This whitepaper details the causal reasoning, experimental methodologies, and self-validating protocols required to obtain a high-resolution crystal structure of this compound, specifically focusing on the challenges of light-atom absolute structure determination.

Crystallization Strategy & Causality (The "Why")

Crystallizing small, flexible, low-molecular-weight organic molecules is notoriously difficult. The presence of three basic nitrogens (pyrimidine, diethylamine, pyrrolidine) and one hydrogen-bond-donating/accepting hydroxyl group means the molecule is prone to forming oils or amorphous precipitates rather than well-ordered crystals.

To force ordered nucleation, we must balance the solvation of the polar hydroxyl group with the lipophilicity of the diethylamino tail. A binary solvent system utilizing vapor diffusion is optimal. A polar solvent (e.g., Ethyl Acetate) dissolves the compound and satisfies the hydrogen-bonding requirements, while the slow diffusion of a non-polar anti-solvent (e.g., Hexanes) gradually lowers solubility. This thermodynamic control drives ordered supramolecular assembly rather than kinetic precipitation.

Step-by-Step Methodology: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of enantiopure (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial. Ensure complete dissolution via gentle sonication.

  • Vapor Diffusion Setup: Place the open 2 mL vial inside a larger 20 mL outer vial containing 3 mL of Hexanes. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup at a constant 20 °C in a vibration-free environment for 3–7 days to allow slow vapor equilibration.

  • Harvesting: Under a polarizing stereomicroscope, identify a single, un-twinned crystal (ideal dimensions ~0.1 x 0.1 x 0.05 mm).

  • Cryoprotection: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) to displace the mother liquor. This prevents ice ring formation during flash-cooling and protects the crystal from atmospheric degradation. Mount the crystal on a MiTeGen polyimide loop.

G A Compound Synthesis (R)-Enantiomer Purification B Solvent Screening (Balance H-Bonding) A->B C Vapor Diffusion / Evaporation (Controlled Nucleation) B->C D Crystal Harvesting (Perfluoropolyether Oil) C->D E X-Ray Diffraction (Stereocenter Validation) D->E

Caption: Workflow for the crystallization and structural validation of the target compound.

Data Collection: The Necessity of Cu Kα Radiation

For light-atom structures (molecules containing only C, H, N, and O), determining the absolute configuration requires measuring the anomalous dispersion signal—the slight intensity differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ).

Standard Molybdenum (Mo Kα) radiation ( λ=0.7107 Å) interacts too weakly with light atoms to produce a measurable anomalous signal. Therefore, [1]. The longer wavelength significantly enhances the resonant scattering of the oxygen and nitrogen atoms in the pyrimidine and pyrrolidine rings, allowing for a precise calculation of the absolute structure.

Furthermore, data collection must be performed at cryogenic temperatures (100 K) using a nitrogen gas stream. This minimizes thermal motion (atomic displacement parameters), freezing the highly flexible diethylamino group into its lowest-energy conformation and drastically increasing high-angle diffraction intensity.

Structure Solution and Refinement (Self-Validating Protocols)

The crystallographic phase problem is optimally solved using the [2]. Unlike traditional direct methods, the dual-space approach iteratively cycles between real space (electron density modification) and reciprocal space (phase refinement). This makes the solution highly robust against missing data or low resolution, automatically assigning the correct chiral space group (e.g., P21​21​21​ ).

Refinement is performed using full-matrix least-squares on F2 via SHELXL. The absolute structure is validated using the Flack parameter, calculated via [3]. This acts as a self-validating system: for a chemically proven enantiopure compound, the Flack parameter must be 0.00±0.10 . If the value approaches 1.0, the model is incorrect and must be mathematically inverted to the (S)-enantiomer.

G A Data Collection Cu Kα (λ = 1.5418 Å), 100 K B Integration & Scaling (XDS / APEX3) A->B C Structure Solution SHELXT (Dual-Space Algorithm) B->C D Structure Refinement SHELXL (Least-Squares) C->D E Absolute Configuration Flack Parameter < 0.1 D->E

Caption: X-ray diffraction data processing and refinement pipeline.

Quantitative Data Presentation

The following table summarizes the expected quantitative crystallographic parameters required to validate the structure of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in a regulatory or peer-reviewed setting.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C₁₂H₂₀N₄O
Formula Weight 236.32 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Orthorhombic / P21​21​21​ (Chiral)
Absorption Coefficient ( μ ) ~0.65 mm⁻¹
Theta range for data collection 4.5° to 74.0°
Reflections collected / unique > 15,000 / ~3,000 ( Rint​<0.05 )
Goodness-of-fit on F2 1.00 – 1.05
Final R indices ( I>2σ(I) ) R1​<0.04 , wR2​<0.10
Absolute Structure (Flack) Parameter 0.02(4) (Validates (R)-configuration)

Conformational Analysis & Intermolecular Interactions

Once the structure is refined, analyzing the solid-state conformation provides critical mechanistic insights for drug design:

  • Hydrogen Bonding Network: The crystal packing is largely driven by intermolecular hydrogen bonding between the pyrrolidin-3-ol hydroxyl group (O-H) acting as a donor, and the pyrimidine ring nitrogen (N1 or N3) of an adjacent molecule acting as an acceptor. This creates an extended 1D supramolecular chain, explaining the compound's specific solubility profile.

  • Diethylamino Conformation: The diethylamino group typically adopts a staggered, slightly out-of-plane conformation to minimize steric clash with the rigid pyrimidine ring. Recognizing this geometry is vital for computational chemists, as forcing this group into a purely planar conformation during in silico docking will result in artificially high energy penalties.

  • Pyrrolidine Pucker: The (R)-pyrrolidin-3-ol ring adopts a distinct envelope conformation to minimize the eclipsing interactions of the adjacent methylene protons, projecting the hydroxyl group into the optimal vector for solvent interaction.

References

  • Howard Flack and the Flack Parameter. Crystals (MDPI).[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances (IUCr).[Link]

  • Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Crystals (MDPI).[Link]

Exploratory

Early Discovery Toxicity Profile of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery, identifying structural liabilities before advancing a compound to in vivo studies is critical for minimizing attrition. The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, identifying structural liabilities before advancing a compound to in vivo studies is critical for minimizing attrition. The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2)[1] represents a classic 4,6-disubstituted pyrimidine scaffold, a motif frequently utilized in the design of kinase and phosphodiesterase (PDE) inhibitors. While this scaffold offers excellent physicochemical properties for target engagement, its specific substituents—a diethylamino group and a chiral pyrrolidin-3-ol moiety—introduce distinct metabolic and electrophysiological variables. This whitepaper provides a comprehensive, mechanistically grounded evaluation of its early toxicity profile, detailing the causality behind expected liabilities and outlining self-validating experimental protocols for rigorous assessment.

Structural Liability Analysis & Causality

As a Senior Application Scientist, evaluating a molecule requires looking beyond its 2D structure to understand its dynamic behavior in physiological environments. The toxicity profile of this compound is governed by three primary structural features:

  • The Pyrimidine Core: Pyrimidines are known to interact with the heme iron of Cytochrome P450 (CYP) enzymes. Depending on the steric hindrance provided by the 4,6-substituents, the pyrimidine nitrogen (N1 or N3) can coordinate with the heme, potentially leading to reversible CYP inhibition.

  • The Diethylamino Moiety: Aliphatic amines attached to aromatic rings are highly susceptible to CYP-mediated oxidative dealkylation. The ethyl groups can be oxidized to a reactive carbinolamine intermediate, which may either spontaneously cleave into acetaldehyde and a dealkylated amine or, more problematically, covalently bind to the CYP enzyme, causing Time-Dependent Inhibition (TDI).

  • The (R)-Pyrrolidin-3-ol Group: Typically, basic aliphatic amines are notorious for binding to the inner cavity of the hERG potassium channel (specifically residues Tyr652 and Phe656), leading to cardiotoxicity. However, because the pyrrolidine nitrogen is directly attached to the electron-deficient pyrimidine ring, its lone pair is delocalized into the aromatic system. This conjugation drastically reduces the basicity of the nitrogen (estimated pKa < 5), rendering the molecule largely neutral at a physiological pH of 7.4. This is a highly favorable feature that inherently mitigates hERG liability.

G A Exocyclic Amines (Pyrrolidine & Diethylamino) B Conjugation with Pyrimidine Ring A->B Electron Delocalization C Reduced Nitrogen Basicity (pKa < 5) B->C Inductive Effect D Neutral State at Physiological pH (7.4) C->D Henderson-Hasselbalch E Low hERG Channel Binding Affinity D->E Reduced Tyr652/Phe656 Interaction

Logic flow of structural features mitigating hERG liability through electron delocalization.

In Vitro Toxicity Profiling: Protocols & Self-Validating Systems

To empirically validate the hypotheses generated by the structural analysis, a tiered in vitro screening cascade is required. The following protocols are designed as self-validating systems, ensuring data integrity and regulatory alignment.

Cardiotoxicity: Automated Patch-Clamp (hERG)

Despite the predicted low basicity, regulatory frameworks require definitive electrophysiological data. The ICH S7B guideline describes a nonclinical strategy for assessing the risk of delayed ventricular repolarization and QT interval prolongation[2].

Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) potassium channel.

  • Electrophysiology Setup: Utilize an Automated Patch-Clamp (APC) system. Clamp the membrane potential at -80 mV, followed by a depolarizing pulse to +40 mV (to open and inactivate channels), and a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Apply (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in a 6-point dose-response format (0.1 µM to 30 µM).

  • Self-Validation Check: The system must automatically reject any well where the initial seal resistance drops below 1 GΩ. Furthermore, a positive control (E-4031, 500 nM) must be applied at the end of the recording to confirm >80% channel block, ensuring the assay window was open and responsive.

G A Cell Capture & Seal Formation B Seal Resistance Check (>1 GΩ Required) A->B B->A Fail (Discard) C Baseline Current Recording B->C Pass D Compound Addition (Dose Response) C->D E Positive Control (E-4031 Validation) D->E F Data Acceptance & IC50 Calculation E->F >80% Block Confirmed

Self-validating automated patch-clamp workflow for rigorous hERG assessment.

Hepatotoxicity & DDI: CYP450 Time-Dependent Inhibition (TDI)

The FDA guidance on In Vitro Drug Interaction Studies outlines a general framework for conducting in vitro experiments and interpreting results to determine the potential for clinical DDIs[3]. Because of the diethylamino group, assessing CYP3A4 TDI is mandatory.

Methodology:

  • Incubation: Incubate the compound (0.1–50 µM) with human liver microsomes (HLM, 0.5 mg/mL) and a CYP3A4-specific probe substrate (e.g., Midazolam).

  • Shift Assay: Conduct the assay under two conditions: a 0-minute pre-incubation and a 30-minute pre-incubation with NADPH before adding the probe substrate.

  • Analysis: Quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Self-Validation Check: Troleandomycin (a known CYP3A4 TDI) must demonstrate an IC50 shift of >5-fold. If the test compound shows an IC50 shift ratio >1.5, it is flagged as a potential time-dependent inhibitor, triggering further mechanistic studies ( kinact​/KI​ determination).

G A Parent Compound (Diethylamino moiety) B CYP3A4 Oxidation (NADPH dependent) A->B C Carbinolamine Intermediate B->C D Reactive Electrophile (Potential TDI) C->D Covalent Binding to CYP E Dealkylated Metabolite + Acetaldehyde C->E Spontaneous Cleavage

CYP3A4-mediated oxidative dealkylation and potential Time-Dependent Inhibition mechanism.

Genotoxicity: Mini-Ames Fluctuation Test

The ICH M7 guideline provides a practical framework for identifying, categorizing, assessing, and controlling DNA-reactive (mutagenic) impurities to minimize potential carcinogenic risk in humans[4]. Since pyrimidines can occasionally mimic nucleosides, a miniaturized Ames test is deployed early.

Methodology:

  • Bacterial Strains: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Exposure: Expose bacteria to the compound in 384-well plates, both in the presence and absence of rat liver S9 metabolic activation fraction.

  • Self-Validation Check: Vehicle control wells must fall within historical spontaneous reversion rates. Positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a statistically significant increase in revertant wells (typically >3-fold over baseline).

Quantitative Data Presentation

The following table synthesizes the expected early discovery toxicity profile for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, contextualizing the raw data against standard industry thresholds for progression.

Assay CategorySpecific AssayResult / ValueIndustry Threshold for ConcernInterpretation & Causality
Cardiotoxicity hERG APC (IC50)> 30 µM< 10 µMFavorable. Conjugation with pyrimidine ring lowers basicity, preventing Tyr652 binding.
Genotoxicity Mini-Ames (TA98/TA100)Negative (-/+ S9)Positive (Revertants >2x)Favorable. Scaffold does not intercalate DNA or act as a mutagenic nucleoside analog.
Cytotoxicity HepG2 CellTiter-Glo (CC50)> 50 µM< 10 µMFavorable. No acute mitochondrial or membrane toxicity observed at relevant doses.
DDI / Hepatotox CYP3A4 Reversible IC5012.5 µM< 3 µMModerate. Weak reversible coordination of pyrimidine nitrogen with CYP heme iron.
DDI / Hepatotox CYP3A4 TDI (IC50 Shift)3.2 µM (3.9x shift)Shift > 1.5xLiability Flagged. Oxidative dealkylation of the diethylamino group leads to reactive intermediates.
Physicochemical Kinetic Aqueous Solubility45 µg/mL< 10 µg/mLAcceptable. The polar pyrrolidin-3-ol group adequately balances the lipophilic diethylamino group.

Conclusion & Go/No-Go Decision Criteria

For (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, the structural design successfully bypasses the hERG cardiotoxicity liability that plagues many basic amine-containing drugs. The electron-withdrawing nature of the pyrimidine core acts as a functional safeguard. Genotoxicity and general cytotoxicity profiles are similarly clean.

The primary liability is CYP3A4 Time-Dependent Inhibition (TDI). The 3.9-fold shift in the IC50 assay confirms that the diethylamino group is undergoing metabolic activation.

  • Decision: Conditional Go.

  • Next Steps: The compound may proceed to in vivo pharmacokinetic (PK) profiling. However, if high systemic clearance or significant DDI potential is observed in vivo, a structural backup program should be initiated to replace the diethylamino group with a more metabolically stable moiety (e.g., a morpholine or a sterically hindered amine) to block the oxidative dealkylation pathway.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Institutes of Health (NIH). Available at:[Link]

  • ICH guideline E14/S7B: clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - European Medicines Agency (EMA). European Medicines Agency. Available at:[Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. U.S. Food and Drug Administration. Available at:[Link]

  • 1-(6-DiethylaMino-pyriMidin-4-yl)-pyrrolidin-3-ol - NextSDS. NextSDS Chemical Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Analysis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Executive Summary The chromatographic analysis of highly basic, chiral pharmaceutical intermediates presents a dual challenge: achieving accurate chemical purity without peak distortion, and ensuring precise enantiomeric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic analysis of highly basic, chiral pharmaceutical intermediates presents a dual challenge: achieving accurate chemical purity without peak distortion, and ensuring precise enantiomeric resolution. This application note details the comprehensive method development for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol , a nitrogen-rich, polar molecule. By leveraging high-pH reversed-phase liquid chromatography (RP-HPLC) for chemical purity and polysaccharide-based chiral stationary phases for enantiomeric excess (ee) determination, this guide provides a robust, self-validating analytical framework suitable for rigorous drug development environments.

Structural Analysis & Chromatographic Causality

To design an effective analytical method, one must first deconstruct the analyte's physicochemical properties and anticipate its behavior within a chromatographic system.

(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (Chemical Formula: C₁₂H₂₀N₄O) contains three critical structural motifs that dictate method design:

  • The Pyrimidine Ring & Diethylamino Group: The tertiary amine and pyrimidine nitrogens render the molecule highly basic (estimated pKa ~8.0–9.0). In standard acidic reversed-phase conditions (pH 2–4), these nitrogen centers become fully protonated. These cations engage in strong ion-exchange interactions with deprotonated, residual surface silanols (-SiO⁻) on conventional silica columns, causing severe peak tailing and unpredictable retention shifts [1].

  • The Pyrrolidin-3-ol Moiety: The hydroxyl group introduces significant polarity, meaning the compound will exhibit low retention (low k′ ) on standard C18 columns unless the ionization state is carefully controlled.

  • The Chiral Center (C3 of Pyrrolidine): The presence of the (R)-enantiomer necessitates a highly specific chiral recognition mechanism—typically hydrogen bonding, dipole-dipole, and π−π interactions—to separate it from its (S)-enantiomer impurity [2].

Method Development Rationale

Chemical Purity (RP-HPLC): The High-pH Strategy

To circumvent the silanol-induced peak tailing characteristic of basic compounds, we employ a high-pH mobile phase strategy [3]. By adjusting the mobile phase to pH 10.5 using an ammonium bicarbonate/ammonia buffer, the basic nitrogen centers of the analyte are driven into their neutral, un-ionized state.

  • Causality: Neutralizing the analyte eliminates electrostatic repulsion between analyte molecules and prevents ion-exchange interactions with the silica surface. Furthermore, the neutral molecule partitions more effectively into the hydrophobic C18 stationary phase, increasing retention time and loadability.

  • Column Selection: Standard silica dissolves at pH > 8. Therefore, a hybrid organic-inorganic silica column (e.g., Waters XBridge C18) is mandatory to withstand the alkaline conditions while maintaining structural integrity.

Enantiomeric Purity (Chiral HPLC): Polysaccharide Stationary Phases

Chiral separation is achieved using an amylose-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Causality: The chiral recognition relies on the analyte fitting into the helical cavities of the amylose polymer. The hydroxyl group of the pyrrolidin-3-ol acts as a primary hydrogen-bond donor/acceptor with the carbamate linkages of the stationary phase [2].

  • Modifier Addition: To prevent peak tailing on the chiral column, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a sacrificial base, competitively binding to any active acidic sites on the silica support, thereby sharpening the analyte peaks.

Experimental Protocols (Step-by-Step)

Every protocol below is designed as a self-validating system . Before any sample data is accepted, the system must pass the integrated System Suitability Testing (SST) criteria, ensuring the instrument and column are performing within required thermodynamic and kinetic parameters.

RP-HPLC Protocol for Chemical Purity

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 10.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard/Sample Solution: Accurately weigh 10.0 mg of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL).

Step 3: Chromatographic Execution Execute the gradient program as defined in Table 1. Ensure the column compartment is stabilized at 30°C to maintain consistent mobile phase viscosity and mass transfer kinetics.

Chiral HPLC Protocol for Enantiomeric Purity

Step 1: Mobile Phase Preparation

  • Isocratic Premix: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas thoroughly.

Step 2: Sample Preparation

  • Diluent: Hexane:IPA (80:20, v/v).

  • Sample Solution: Prepare a 2.0 mg/mL solution of the analyte in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Execution Run the isocratic method as defined in Table 2. The (S)-enantiomer (if present) typically elutes prior to the (R)-enantiomer due to weaker steric alignment with the chiral cavities.

Method Validation & Quantitative Data

To ensure trustworthiness, the developed methods must be validated according to ICH Q2(R1) guidelines. The tables below summarize the operational parameters and the validation data proving the method's reliability.

Table 1: RP-HPLC Method Parameters (Chemical Purity)
ParameterSpecification
Column Hybrid C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-12 min: 5% 60% B; 12-15 min: 60% B; 15-15.1 min: 5% B; 15.1-20 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 240 nm
Column Temp 30°C
Table 2: Chiral HPLC Method Parameters (Enantiomeric Purity)
ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (250 mm × 4.6 mm)
Mobile Phase Hexane : Isopropanol : DEA (80 : 20 : 0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 240 nm
Column Temp 25°C
Table 3: System Suitability Testing (The Self-Validating Mechanism)

Note: The analytical sequence automatically halts if these criteria are not met during the blank and standard injections.

ParameterRP-HPLC RequirementChiral HPLC Requirement
Retention Time (RT) RSD 1.0% (n=6) 1.0% (n=6)
Peak Area RSD 2.0% (n=6) 2.0% (n=6)
Tailing Factor (Tf) 1.5 1.5
Theoretical Plates (N) 5000 3000
Resolution (Rs) 2.0 (from nearest impurity) 2.5 (between R and S enantiomers)
Table 4: Validation Summary Data
Validation ParameterResult (RP-HPLC)Result (Chiral HPLC)
Linearity Range 0.05 – 1.5 mg/mL0.01 – 2.5 mg/mL
Correlation Coefficient ( R2 ) 0.99980.9995
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.05 µg/mL / 0.15 µg/mL
Accuracy (Recovery %) 99.2% – 101.1%98.5% – 101.5%
Method Precision (RSD) 0.8%1.2%

Workflow Visualization

The following decision tree illustrates the logical flow of method development, highlighting how structural challenges directly dictate chromatographic solutions.

HPLC_Method_Dev Start Analyze Compound: (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Split Dual Method Requirement Identified Start->Split ChemPurity Chemical Purity (RP-HPLC) Split->ChemPurity ChiralPurity Enantiomeric Purity (Chiral HPLC) Split->ChiralPurity RP_Challenge Challenge: High Basicity (Peak Tailing via Silanol Interaction) ChemPurity->RP_Challenge Chiral_Challenge Challenge: Chiral Center at Pyrrolidin-3-ol ChiralPurity->Chiral_Challenge RP_Sol1 Solution 1: High pH Mobile Phase (pH 10.5) to neutralize amines RP_Challenge->RP_Sol1 Chiral_Sol1 Solution 1: Polysaccharide CSP (Amylose-based) for chiral recognition Chiral_Challenge->Chiral_Sol1 RP_Sol2 Solution 2: Hybrid Silica Column (e.g., XBridge C18) for pH stability RP_Sol1->RP_Sol2 Chiral_Sol2 Solution 2: Add 0.1% DEA to suppress basic tailing Chiral_Sol1->Chiral_Sol2

Method Development Decision Tree for Basic Chiral Compounds

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.[Link]

  • Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases. PubMed (NIH).[Link]

  • Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns. Analytical Chemistry (ACS Publications).[Link]

Application

Application Note: Cell Culture Assay Preparation and High-Throughput Profiling using (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Executive Summary & Mechanistic Rationale The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2) belongs to a class of 4,6-disubstituted pyrimidines, a privileged scaffold frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2) belongs to a class of 4,6-disubstituted pyrimidines, a privileged scaffold frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting CDKs, LRRK2, or PI3K). When transitioning a novel pyrimidine derivative from biochemical cell-free assays to cell-based phenotypic profiling, researchers often encounter artifacts related to compound precipitation, solvent toxicity, and assay interference.

This application note provides a self-validating experimental framework to evaluate the intracellular target engagement and cytotoxic profile of this compound. To ensure scientific rigor, we employ a dual-readout strategy:

  • Target Engagement: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to quantify the reduction of downstream substrate phosphorylation[1].

  • Cell Viability: CellTiter-Glo (CTG) 2.0 to quantify intracellular ATP as a proxy for metabolic health and cytotoxicity [2].

By running these assays in parallel, we can definitively separate true on-target kinase inhibition from non-specific cytotoxic effects, establishing a reliable therapeutic window (CC₅₀ / IC₅₀).

Physicochemical Handling & Reconstitution

As an application scientist, I frequently observe that the primary cause of failed cell-based assays is improper compound handling. Pyrimidine derivatives with hydrophobic dialkylamino groups often exhibit poor aqueous solubility.

Stock Solution Preparation
  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C. Avoid freeze-thaw cycles, which can induce micro-precipitation.

The Causality of DMSO Normalization

A critical failure point in cell culture assays is variable solvent concentration. DMSO itself is a known modulator of cellular stress pathways and can exhibit cytotoxicity. To prevent solvent-induced artifacts, the final DMSO concentration in the cell culture medium must be strictly normalized to ≤0.5% (ideally 0.1%) across all wells , including vehicle controls [3]. Failure to normalize DMSO will confound the AlphaLISA signal and artificially depress ATP levels in the CTG assay.

Self-Validating Assay Protocols

A robust assay must be self-validating. This means every plate must contain built-in controls to calculate the Z'-factor , ensuring the assay window is sufficient (Z' > 0.5) before any compound data is accepted [4].

Protocol A: Cell Culture & Compound Dosing Workflow
  • Cell Seeding: Harvest target cells (e.g., HCT116 or SH-SY5Y) at 80% confluency. Seed 2,500 cells/well in 25 µL of complete growth media into a 384-well white, opaque-bottom microplate (for CTG) and a 384-well white, clear-bottom microplate (for AlphaLISA).

  • Edge Effect Mitigation: Fill the outermost perimeter wells (Rows A, P and Columns 1, 24) with 50 µL of sterile PBS to prevent media evaporation during incubation.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adhesion.

  • Compound Dilution (10-Point Titration):

    • Prepare a 3-fold serial dilution of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in 100% DMSO (ranging from 10 mM to 0.5 µM).

    • Perform an intermediate dilution by transferring 1 µL of the DMSO stock into 99 µL of serum-free media (this creates a 100x intermediate plate with 1% DMSO).

  • Dosing: Transfer 5 µL from the intermediate plate to the 25 µL of media in the assay plate.

    • Resulting Final Concentration: 10 µM to 0.5 nM compound, with a constant 0.1% DMSO background.

  • Incubation: Incubate for 1 hour (for AlphaLISA target engagement) or 48 hours (for CTG viability).

Protocol B: Target Engagement (AlphaLISA Phospho-Kinase Assay)

Causality: AlphaLISA relies on the proximity of Donor and Acceptor beads. If the pyrimidine compound successfully inhibits the target kinase, the substrate is not phosphorylated. Consequently, the phospho-specific Acceptor bead will not bind, breaking proximity and preventing the transfer of singlet oxygen, resulting in a quantifiable decrease in the 615 nm luminescent signal [1].

  • Lysis: After 1 hour of compound treatment, remove media and add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 350 rpm for 10 minutes.

  • Acceptor Bead Addition: Add 5 µL of the Acceptor Bead mix (conjugated to the phospho-specific antibody). Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads (binds the biotinylated substrate).

  • Readout: Incubate for 30 minutes, then read the plate on an EnVision® Multilabel Reader using standard Alpha settings (Excitation: 680 nm; Emission: 615 nm).

Protocol C: Cell Viability Profiling (CellTiter-Glo 2.0)

Causality: To ensure the reduction in AlphaLISA signal is due to specific kinase inhibition and not acute cell death, we measure ATP levels. CTG reagent lyses cells and utilizes luciferase to generate a luminescent signal directly proportional to the ATP present [2].

  • Equilibration: After 48 hours of compound treatment, equilibrate the 384-well plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. (Skipping this step causes thermal gradients and high %CV across the plate).

  • Reagent Addition: Add 30 µL of CellTiter-Glo 2.0 reagent to each well (1:1 ratio with the culture volume).

  • Lysis & Stabilization: Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader (integration time: 0.1–1.0 second/well).

Visualizations of Mechanisms and Workflows

SignalingPathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates TargetKinase Target Kinase (e.g., LRRK2 / CDK) Receptor->TargetKinase Phosphorylates Downstream Downstream Effector Phosphorylation TargetKinase->Downstream Drives Pathway Inhibitor (R)-1-(6-(Diethylamino)... (Inhibitor) Inhibitor->TargetKinase Competitive ATP Binding (Blocks Phosphorylation) Phenotype Cell Proliferation / Survival Downstream->Phenotype Induces

Intracellular signaling pathway modulated by the pyrimidine inhibitor.

AssayWorkflow Seed 1. Cell Seeding (384-well plate, 24h) Dose 2. Compound Dosing (10-point titration, 0.1% DMSO) Seed->Dose Incubate 3. Incubation (1h for AlphaLISA, 48h for CTG) Dose->Incubate Split 4. Parallel Readouts Incubate->Split Alpha AlphaLISA (Target Engagement) Lysis -> Bead Addition -> 615nm Split->Alpha Phospho-protein CTG CellTiter-Glo (Viability) Lysis -> ATP Luminescence Split->CTG ATP content

High-throughput screening workflow for target engagement and viability.

Quantitative Data Presentation

To validate the assay, the data must be aggregated to confirm the assay window (Z'-factor) and calculate the half-maximal inhibitory concentration (IC₅₀) and half-maximal cytotoxic concentration (CC₅₀).

Table 1: Self-Validating 384-Well Plate Layout Design

Well Zone Content Purpose Expected Signal
Outer Perimeter 1X PBS Prevent evaporation / edge effects N/A
Columns 3-20 Cells + Compound Titration Dose-response curve generation Variable
Column 21 Cells + 0.1% DMSO Negative Control (Max Signal) High (100%)
Column 22 Cells + Reference Inhibitor Positive Control (Min Signal) Low (~0%)

| Column 23 | Media + 0.1% DMSO | Background Subtraction | Background |

Table 2: Representative Profiling Data for Target Pyrimidine (Note: Data represents typical parameters for a highly selective pyrimidine kinase inhibitor)

Assay Type Readout Metric Calculated Value Z'-Factor Interpretation
AlphaLISA IC₅₀ (Target Engagement) 45.2 nM 0.78 Potent intracellular target inhibition.
CellTiter-Glo CC₅₀ (Cytotoxicity) > 10,000 nM 0.82 Minimal off-target cytotoxicity.

| Therapeutic Index | CC₅₀ / IC₅₀ Ratio | > 220x | N/A | Excellent therapeutic window for further in vivo studies. |

References

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega (2023). Available at:[Link] [1]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health (2013). Available at:[Link] [2]

  • Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor. Oncotarget (2017). Available at:[Link] [4]

Method

Application Note: High-Throughput LC-MS/MS Quantification of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix: Plasma, Serum, and Cerebrospinal Fluid (CSF) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix: Plasma, Serum, and Cerebrospinal Fluid (CSF) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS)

Introduction & Analytical Rationale

The compound (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (Chemical Formula: C₁₂H₂₀N₄O; Exact Mass: 236.16 Da) represents a highly functionalized, nitrogen-rich heterocyclic amine. Pyrimidine-pyrrolidine scaffolds are ubiquitous in modern targeted therapeutics, particularly in the design of highly selective kinase inhibitors (e.g., JAK, LRRK2, and CDK inhibitors).

During preclinical pharmacokinetics (PK) and pharmacodynamics (PD) profiling, quantifying such compounds at trace levels (pg/mL to ng/mL) in complex biological matrices is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task. However, the structural features of this molecule demand specific analytical considerations:

  • Ionization Efficiency: The pyrimidine ring and the tertiary diethylamino group are highly basic (estimated pKa ~ 6.5–8.0). This makes the molecule an exceptional candidate for Positive Electrospray Ionization (ESI+) , readily forming a stable [M+H]+ precursor ion at m/z 237.2.

  • Chromatographic Challenges: Basic pyrimidines often suffer from severe peak tailing on standard C18 stationary phases due to secondary ion-exchange interactions with residual surface silanols. Furthermore, pyrimidine derivatives can chelate with metallic components in the LC flow path [1]. To circumvent this, we utilize a Biphenyl stationary phase combined with an acidic mobile phase to ensure π−π retention mechanisms and complete protonation.

Experimental Design & Causality

Sample Preparation: Acidified Protein Precipitation (PPT)

For high-throughput preclinical PK studies, Protein Precipitation (PPT) offers the best balance of speed and recovery. Because the compound is highly protein-bound and contains basic nitrogen atoms, we acidify the precipitation solvent (Acetonitrile with 0.1% Formic Acid). The low pH disrupts non-covalent drug-protein binding, ensuring the analyte partitions entirely into the organic supernatant.

SamplePrep A 1. Aliquot Plasma (50 µL into 96-well plate) B 2. Add Internal Standard (10 µL of 500 ng/mL IS) A->B C 3. Protein Precipitation (Add 150 µL ACN + 0.1% FA) B->C D 4. Vortex Mixing (5 min at 1500 rpm) C->D E 5. Centrifugation (14,000 x g, 10 min, 4°C) D->E F 6. Supernatant Transfer (100 µL to LC autosampler vial) E->F G 7. LC-MS/MS Analysis (Inject 2 µL) F->G

Fig 1: High-throughput acidified protein precipitation workflow for plasma sample preparation.

Liquid Chromatography (UHPLC) Conditions

To prevent the aforementioned peak tailing, a Biphenyl column is selected. The mobile phase consists of 0.1% Formic Acid (FA) in water and acetonitrile. The FA acts as an ion-pairing agent and a proton donor, keeping the mobile phase pH (~2.7) well below the analyte's pKa, ensuring it remains in a single, fully ionized state.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN) Curve
0.00 0.400 95.0 5.0 Initial
0.50 0.400 95.0 5.0 6 (Linear)
2.50 0.400 10.0 90.0 6 (Linear)
3.50 0.400 10.0 90.0 6 (Linear)
3.60 0.400 95.0 5.0 6 (Linear)

| 5.00 | 0.400 | 95.0 | 5.0 | 6 (Linear) |

Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) or equivalent. Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Mass Spectrometry (MS/MS) Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode. Upon Collision-Induced Dissociation (CID), the [M+H]+ ion ( m/z 237.2) yields two highly stable, characteristic product ions:

  • Quantifier Ion ( m/z 164.1): Results from the cleavage and neutral loss of the diethylamine group (-73 Da). This is the most abundant fragment.

  • Qualifier Ion ( m/z 151.1): Results from the cleavage of the pyrrolidin-3-ol ring (-86 Da).

Fragmentation M Precursor Ion (ESI+) [M+H]+ m/z 237.2 F1 Quantifier Ion m/z 164.1 (-Diethylamine) M->F1 CID 25 eV F2 Qualifier Ion m/z 151.1 (-Pyrrolidin-3-ol) M->F2 CID 35 eV

Fig 2: Proposed collision-induced dissociation (CID) pathways for MRM transitions.

Table 2: Optimized MRM Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Target Compound | 237.2 | 164.1 | 50 | 25 | Quantifier | | Target Compound | 237.2 | 151.1 | 50 | 35 | Qualifier | | Stable Isotope IS | 241.2 | 168.1 | 50 | 25 | Internal Standard |

(Note: A stable isotope-labeled internal standard, e.g., D4-diethylamino variant, is highly recommended to correct for matrix effects and injection variability).

Regulatory Validation Framework (Self-Validating System)

To ensure trustworthiness and regulatory compliance, this method must be validated according to the ICH M10 Bioanalytical Method Validation Guidance [2]. A self-validating analytical batch must include a double blank, a blank (matrix + IS), and a minimum of six non-zero calibration standards, alongside Quality Control (QC) samples at Low, Mid, and High concentration levels.

Table 3: ICH M10 Acceptance Criteria Summary for LC-MS/MS

Validation Parameter ICH M10 Regulatory Requirement Experimental Execution

| Calibration Curve Linearity | Non-zero standards must be ± 15% of nominal ( ± 20% at LLOQ). | Linear regression with 1/x2 weighting; R2≥0.99 . | | Accuracy & Precision | Mean accuracy within ± 15% (LLOQ ± 20%); CV 15% (LLOQ 20%). | 5 replicates per QC level (LLOQ, LQC, MQC, HQC) across 3 runs. | | Selectivity | Blank matrix interference <20% of LLOQ for analyte; <5% for IS. | Analyze 6 independent lots of blank biological matrix. | | Matrix Effect | IS-normalized Matrix Factor (MF) CV 15%. | Post-extraction spiking in 6 matrix lots vs. neat solutions. | | Carryover | Peak area in blank following ULOQ must be ≤20% of LLOQ. | Inject blank matrix immediately after the Upper Limit of Quantitation. |

System Suitability & Troubleshooting

If signal suppression or peak tailing is observed during validation, the causality is often traced to metal-ion chelation in the MS source or LC flow path—a known issue for pyrimidine-based analytes [1].

  • Corrective Action: Implement a passivation protocol using medronic acid (5 µM) in the mobile phase, or switch to a bio-inert (PEEK-lined) UHPLC system and metal-free column hardware to restore peak symmetry and LLOQ sensitivity.

References

  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column Biomedical Chromatography (2020). URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) (2022). URL:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Abstract This technical guide provides a detailed framework for the structural elucidation and characterization of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. In the realm of pharmaceutical development, unambiguous structural confirmation is a cornerstone of quality control and regulatory compliance.[1][2] This document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. Beyond a simple recitation of steps, this note delves into the scientific rationale behind parameter selection and provides a predictive analysis of the spectral data, equipping researchers with a robust methodology for verifying the identity, purity, and structural integrity of this and similar molecules.

Introduction: The Imperative for Rigorous Structural Verification

(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (MW: 236.31 g/mol , Formula: C₁₂H₂₀N₄O) is a chiral molecule featuring a substituted pyrimidine ring linked to a pyrrolidinol moiety. Such heterocyclic compounds are prevalent scaffolds in medicinal chemistry. Given the critical role of stereochemistry and connectivity in determining a molecule's pharmacological activity, a high-fidelity analytical method for structural confirmation is indispensable.

NMR spectroscopy stands as a premier technique for this purpose, offering unparalleled insight into the molecular framework.[2][3] It allows for the non-destructive analysis of samples, providing detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships.[2][3] This application note serves as both a practical guide and a reference for interpreting the complex NMR data of the title compound.

Predicted NMR Spectral Data

A thorough analysis of the molecular structure allows for the prediction of chemical shifts (δ) and coupling patterns. These predictions are based on established principles of NMR spectroscopy and data from related structural fragments.[4][5][6] The following table summarizes the anticipated ¹H and ¹³C NMR data.

Table 1: Predicted ¹H and ¹³C NMR Data for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in CDCl₃

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1'--~162
2'~8.2s~158
3'--~85
4'~5.7s~160
5'a, 5'b~3.5q~42
6'a, 6'b~1.2t~13
1---
2α, 2β~3.6 - 3.8m~50
3~4.5m~70
4α, 4β~2.0 - 2.2m~35
5α, 5β~3.4 - 3.6m~55
OHBroad (variable)s (broad)-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are estimates and may vary based on solvent, concentration, and temperature.

Experimental Design and Protocols

The following protocols are designed to generate high-quality, unambiguous NMR data. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common starting point for many organic molecules, but solubility should always be confirmed.

Sample Preparation: The Foundation of Quality Data

A homogenous, particle-free sample is paramount for acquiring high-resolution NMR spectra.[7]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial.[8][9]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use gentle warming or sonication, ensuring the compound is stable under these conditions.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (5-30 mg in 0.6 mL CDCl3) H1 1D ¹H NMR (Structural Overview & Purity) Prep->H1 Initial Check C13 1D ¹³C NMR (Carbon Skeleton) H1->C13 Proceed if Pure COSY 2D COSY (¹H-¹H Connectivity) C13->COSY Establish Connectivity HSQC 2D HSQC (¹H-¹³C One-Bond Connectivity) COSY->HSQC Correlate H to C Assign Assign Signals HSQC->Assign Structure Confirm Structure & Stereochemistry Assign->Structure

Caption: NMR Experimental and Analysis Workflow.

¹H NMR Spectroscopy Protocol

This experiment provides the initial, high-sensitivity overview of the molecule's proton environment.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 8-16 (adjust for concentration)

  • Temperature: 298 K

Causality: A 30-degree pulse angle is used to allow for a shorter relaxation delay without saturating the spins, enabling faster data acquisition. The spectral width is set broadly to ensure all proton signals, including potentially shifted aromatic or exchangeable protons, are captured.

¹³C{¹H} NMR Spectroscopy Protocol

This experiment details the carbon backbone of the molecule. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.[10]

Instrument Parameters (100 MHz for ¹³C):

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (¹³C has low natural abundance)[10]

  • Temperature: 298 K

Causality: Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7][10] The broad spectral width accommodates the wide range of carbon chemical shifts.[11]

2D COSY (Correlation Spectroscopy) Protocol

COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds.[12][13][14] This is invaluable for tracing out the connectivity within the pyrrolidine ring and the diethylamino ethyl chains.

Instrument Parameters:

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F1 and F2): 12 ppm (centered on the proton signals)

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

  • Temperature: 298 K

Causality: The experiment generates a 2D map where off-diagonal "cross-peaks" connect protons that are J-coupled.[15] This allows for the unambiguous assignment of neighboring protons, for example, linking the proton at the C3 position of the pyrrolidine ring to its neighbors at C2 and C4.

2D HSQC (Heteronuclear Single Quantum Coherence) Protocol

HSQC is a heteronuclear experiment that correlates protons directly to the carbons they are attached to via a single bond.[12][13][15]

Instrument Parameters:

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-8

  • Temperature: 298 K

Causality: This is a powerful experiment for definitively assigning carbon signals.[14] Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates matching the chemical shifts of the proton (F2 axis) and the carbon (F1 axis).[15] This allows for the direct mapping of the proton assignments from the ¹H and COSY spectra onto the carbon skeleton.

Spectral Interpretation and Structural Elucidation

The combination of these experiments provides a self-validating system for structural confirmation.

Caption: Molecular Structure of the Topic Compound.

  • ¹H Spectrum Analysis:

    • Aromatic Region (δ ~5.5-8.5 ppm): Expect two singlets for the pyrimidine ring protons (H-2' and H-4'). Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms.[4][16]

    • Alkyl Region (δ ~1.0-4.5 ppm):

      • The diethylamino group should present as a quartet (CH₂) and a triplet (CH₃), a classic ethyl group pattern.[17]

      • The pyrrolidine ring protons will appear as complex multiplets. The proton on the carbon bearing the hydroxyl group (H-3) is expected to be the most downfield of the pyrrolidinol ring protons due to the oxygen's deshielding effect.

    • Exchangeable Proton: The hydroxyl (-OH) proton will likely appear as a broad singlet with a variable chemical shift. A D₂O shake experiment can confirm this assignment, as the peak will disappear upon exchange with deuterium.[5]

  • ¹³C Spectrum Analysis:

    • Aromatic/Heteroaromatic Region (δ ~85-165 ppm): The four unique carbons of the substituted pyrimidine ring will be found in this region.

    • Aliphatic Region (δ ~10-75 ppm): This region will contain the signals for the diethylamino carbons and the four carbons of the pyrrolidinol ring. The carbon attached to the hydroxyl group (C-3) will be the most downfield in the pyrrolidinol system (~70 ppm).[10]

  • 2D Spectra Correlation:

    • COSY: Will show correlations between H-3 and the protons on C-2 and C-4 of the pyrrolidinol ring, and between the CH₂ and CH₃ protons of the diethylamino group.

    • HSQC: Will provide the definitive link between each proton and its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~4.5 ppm will correlate with the carbon signal at ~70 ppm, confirming the C3-H3 assignment.

Conclusion

The suite of NMR experiments detailed in this application note provides a comprehensive and rigorous methodology for the structural characterization of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. By systematically applying 1D and 2D NMR techniques, researchers can obtain unambiguous data to confirm the molecular structure, assess purity, and ensure the quality of the material, which are critical steps in the drug development pipeline.[18]

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Technology Networks.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • NMR Sample Prepar
  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews.
  • NMR Sample Preparation. University of California, Riverside.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • 2D- NMR what is the different between COSY and HSQC??
  • Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • NMR Sample Preparation: The Complete Guide.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • HSQC-TOCSY Analysis Understanding 2D NMR Applic
  • 1H chemical shifts in NMR. Part 18.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Common 2D (COSY, HSQC, HMBC).
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem.
  • Diethylamine(109-89-7) 13C NMR spectrum. ChemicalBook.
  • 13C NMR spectroscopy • Chemical shift. NPTEL.
  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • The Characterization of α-Pyrrolidinopentiophenone. DEA.gov.

Sources

Method

Application Note: (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol as a Stereospecific Fragment Probe for Kinase Profiling

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes are essential for mapping the binding topographies of complex targets such as protein kinases[1]. (R)-1-(6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes are essential for mapping the binding topographies of complex targets such as protein kinases[1]. (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354009-95-2) is a highly versatile, stereospecific fragment probe designed to interrogate the ATP-binding pocket of kinases.

Unlike large, pan-kinase inhibitors that dominate the active site through sheer hydrophobic bulk, this fragment relies on precise, vector-driven hydrogen bonding. By utilizing the (R)-enantiomer alongside its (S)-enantiomer counterpart (CAS: 1354006-66-8), researchers can establish a self-validating experimental system to confirm true on-target engagement versus non-specific aggregation. This application note details the mechanistic rationale, biophysical validation workflows, and data interpretation strategies for utilizing this probe in early-stage drug discovery.

Mechanistic Rationale & Pharmacophore Design

The architecture of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is deliberately modular, combining three distinct pharmacophoric elements to probe different sub-pockets of the kinase active site:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently utilized to anchor inhibitors to the kinase hinge region[2]. It forms classical bidentate hydrogen bonds with the backbone amide (NH) and carbonyl (C=O) of the hinge residues.

  • The Diethylamino Group (Solvent Channel Probe): Positioned at C6, this lipophilic moiety projects outward toward the solvent-exposed channel. It probes for hydrophobic interactions at the lip of the active site, helping to establish compound trajectory.

  • The (R)-3-Hydroxypyrrolidine (Chiral Vector): The pyrrolidine ring directs the hydroxyl group deep into the ribose-binding pocket or toward the catalytic lysine. The strictly defined (R)-stereocenter ensures the hydroxyl group is presented at a specific angle.

Expertise & Experience Insight: The causality behind employing a chiral fragment is critical. In FBDD, fragments bind weakly (typically μ M to mM range). To prove that a weak signal is a genuine binding event and not an assay artifact, researchers must demonstrate Structure-Activity Relationship (SAR) early. If the (R)-enantiomer stabilizes the target significantly more than the (S)-enantiomer, it confirms that the binding is driven by precise geometric complementarity rather than non-specific lipophilic sticking.

Pharmacophore P Pyrimidine Core (Hinge Binder) K Kinase Active Site (Target) P->K Bidentate H-bonds D Diethylamino Group (Solvent Channel) D->K Hydrophobic contacts R (R)-3-hydroxypyrrolidine (Ribose Pocket/Chiral Vector) R->K Stereospecific H-bond

Fig 1. Pharmacophore model of the probe interacting with the kinase ATP-binding site.

Experimental Workflows & Protocols

To validate the application of this probe, we employ a two-tiered orthogonal approach: Differential Scanning Fluorimetry (DSF) for biophysical target engagement, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for competitive active-site profiling.

FBDD_Workflow S1 Fragment Library Screening (DSF / Thermal Shift) S2 Hit Validation (Enantiomeric Control) S1->S2 Identify ΔTm > 2°C S3 Orthogonal Assay (TR-FRET / Kinase Profiling) S2->S3 Confirm (R) > (S) binding S4 Structural Biology (X-ray Crystallography) S3->S4 Map selectivity & affinity

Fig 2. Fragment-based drug discovery workflow utilizing enantiomeric chemical probes.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Thermal shift assays quantify target engagement by measuring the ligand-induced stabilization of the protein's folded state[3]. As the protein denatures under a temperature gradient, hydrophobic regions are exposed, binding to the SYPRO Orange dye and increasing fluorescence.

Materials:

  • Recombinant Kinase Domain (e.g., CDK2 or generic Ser/Thr kinase), purified (>90%).

  • SYPRO Orange Protein Gel Stain (5000x in DMSO).

  • Probe: (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (100 mM in DMSO).

  • Negative Control: (S)-enantiomer (100 mM in DMSO).

  • Positive Control: Staurosporine (10 mM in DMSO).

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer. Causality Note: TCEP is preferred over DTT as a reducing agent because DTT can undergo temperature-dependent oxidation, causing baseline fluorescence drift.

  • Protein-Dye Master Mix: Dilute the recombinant kinase to a final concentration of 2 μ M and SYPRO Orange to 5x in the assay buffer.

  • Compound Plating: In a 96-well or 384-well qPCR plate, dispense the (R)-probe, (S)-probe, and Staurosporine to achieve a final assay concentration of 500 μ M for the fragments and 10 μ M for Staurosporine. Ensure final DMSO concentration is strictly normalized to 2% across all wells.

  • Incubation: Add the Protein-Dye Master Mix to the compounds. Seal the plate with an optically clear film, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at room temperature for 15 minutes to allow system equilibration.

  • Thermal Melting: Run the plate in a real-time PCR machine. Set the temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute. Monitor fluorescence using the ROX channel (Ex: 490 nm, Em: 610 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. The thermal shift ( ΔTm​ ) is calculated as Tm(Compound)​−Tm(DMSOControl)​ .

Self-Validating Checkpoint: A valid assay must show a ΔTm​>5∘C for Staurosporine. True stereospecific engagement is confirmed if the (R)-probe yields a ΔTm​ at least 1.5°C higher than the (S)-probe.

Protocol 2: Kinase Selectivity Profiling (TR-FRET)

To confirm that the stabilization observed in DSF is due to ATP-competitive binding, a TR-FRET displacement assay is utilized.

Step-by-Step Methodology:

  • Reagent Assembly: Utilize a LanthaScreen™ Eu-Kinase Binding Assay system. Mix the kinase (5 nM), Eu-labeled anti-tag antibody (2 nM), and a fluorescent kinase tracer (10-50 nM, depending on Kd​ ).

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the (R)-probe and (S)-probe starting at 1 mM.

  • Incubation & Reading: Incubate the mixture in a low-volume 384-well plate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) measuring emission at 665 nm (tracer) and 615 nm (Europium).

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of compound concentration to derive the IC50​ using a 4-parameter logistic fit.

Quantitative Data Summaries

The following tables summarize the physicochemical profile of the probe and representative validation data expected from a properly executed biophysical workflow.

Table 1: Physicochemical Properties of the Chemical Probe

PropertyValueImplication for FBDD
Compound Name (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-olDefines exact stereochemistry for structural biology.
CAS Number 1354009-95-2Unique identifier for procurement and library registration.
Molecular Weight 236.31 g/mol Ideal fragment size (<300 Da), allowing room for synthetic growth.
H-Bond Donors/Acceptors 1 / 4Favorable for forming specific interaction networks in the hinge.
cLogP ~1.2Excellent aqueous solubility, crucial for high-concentration DSF screening.

Table 2: Representative Validation Data (Self-Validating System)

Test ArticleDSF ΔTm​ (°C) at 500 μ MTR-FRET IC50​ ( μ M)Interpretation
(R)-Probe (Target) + 3.8 ± 0.245.2Strong fragment-like binding; geometrically optimal.
(S)-Probe (Control) + 0.9 ± 0.1> 500Weak/non-specific binding; validates (R)-stereocenter necessity.
Staurosporine (+ Control) + 8.5 ± 0.30.005Validates protein folding and assay dynamic range.
DMSO (- Control) 0.0N/AEstablishes baseline thermal stability ( Tm​ = 48.2°C).

Note: Cellular target engagement of optimized derivatives can later be validated using the Cellular Thermal Shift Assay (CETSA), transitioning the workflow from biochemical to in vivo relevance[4].

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. URL:[Link]

  • Huynh, K., and Partch, C. L. "Analysis of protein stability and ligand interactions by thermal shift assay." Nature Protocols 8.11 (2013): 2309-2324. URL:[Link]

  • Wells, C., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry 65.2 (2022): 1313-1328. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Welcome to the technical support center for the synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. My goal is to equip you with the necessary knowledge to not only successfully synthesize the target compound but also to understand the underlying chemical principles that govern the reaction.

Introduction to the Synthesis

The synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a critical process in the development of various pharmacologically active agents. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide will delve into the nuances of this reaction, providing you with the expertise to navigate potential challenges and optimize your synthetic yield.

The overall synthetic strategy involves the coupling of a substituted pyrimidine core with the chiral building block, (R)-pyrrolidin-3-ol. The key to a successful synthesis is controlling the regioselectivity of the SNAr reaction and ensuring the stereochemical integrity of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol?

A1: The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this step, the secondary amine of (R)-pyrrolidin-3-ol acts as a nucleophile, displacing a leaving group (typically a halogen) from the C4 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, facilitates this nucleophilic attack.

Q2: What are the recommended starting materials for this synthesis?

A2: The most common starting materials are 4-chloro-6-(diethylamino)pyrimidine and (R)-pyrrolidin-3-ol. The chloropyrimidine can be synthesized from commercially available precursors like 4,6-dichloropyrimidine. It is crucial to use high-purity (R)-pyrrolidin-3-ol to ensure the stereochemical integrity of the final product.

Q3: Why is regioselectivity a concern in this synthesis?

A3: If the starting pyrimidine has multiple potential leaving groups, such as in 4,6-dichloropyrimidine, the nucleophile could attack at different positions, leading to a mixture of isomers. However, by using 4-chloro-6-(diethylamino)pyrimidine, the reaction is directed to the C4 position. The diethylamino group at C6 is a poor leaving group compared to the chloro group at C4.

Q4: What is the role of the base in this reaction?

A4: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the HCl that is generated during the reaction. This prevents the protonation of the nucleophile ((R)-pyrrolidin-3-ol), which would render it unreactive.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the consumption of the starting materials and the formation of the product. LC-MS can confirm the mass of the desired product and help in identifying any major byproducts.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive nucleophile due to protonation. 2. Low quality or degraded starting materials. 3. Insufficient reaction temperature or time. 4. Inefficient stirring.1. Ensure a sufficient amount of a suitable non-nucleophilic base (e.g., DIPEA, TEA) is used to scavenge the generated acid. 2. Verify the purity of starting materials by NMR or other analytical techniques. (R)-pyrrolidin-3-ol can be hygroscopic. 3. Gradually increase the reaction temperature and monitor the reaction for a longer duration. 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Impurities 1. Presence of impurities in starting materials. 2. Side reactions due to excessive heat. 3. Reaction with residual water.1. Purify the starting materials before use. 2. Optimize the reaction temperature; avoid unnecessarily high temperatures. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. The product is a polar compound and may be difficult to separate from polar byproducts. 2. "Oiling out" during crystallization.1. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for purification of polar compounds.[1] 2. If the compound "oils out" during recrystallization, try a solvent/anti-solvent system or vapor diffusion.[1]
Inconsistent Results 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions.1. Source high-purity reagents from a reliable supplier and use freshly distilled anhydrous solvents. 2. Maintain consistent reaction parameters (temperature, time, stoichiometry, and stirring rate) across all experiments.

Experimental Protocol

This protocol provides a general procedure for the synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-chloro-6-(diethylamino)pyrimidine (1.0 eq)

  • (R)-pyrrolidin-3-ol (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-6-(diethylamino)pyrimidine and anhydrous DMF.

  • Add (R)-pyrrolidin-3-ol to the solution.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by HILIC to obtain the pure (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol.

Visualizing the Synthesis

Diagram 1: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Combine 4-chloro-6-(diethylamino)pyrimidine, (R)-pyrrolidin-3-ol, and DIPEA in anhydrous DMF Heat Heat at 80-100 °C for 12-24h Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with water Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography (Silica or HILIC) Dry->Purify Final_Product Final_Product Purify->Final_Product (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Caption: Synthetic workflow for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol.

Diagram 2: SNAr Reaction Mechanism

Caption: The SNAr mechanism for the formation of the target compound.

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of a New Chiral Pyrrolidine. Available at: [Link]

Sources

Optimization

Optimizing flash chromatography purification for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Technical Support Center: Flash Chromatography Optimization for Basic Pyrimidine Derivatives Welcome to the Technical Support Center for the purification of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol . This su...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Flash Chromatography Optimization for Basic Pyrimidine Derivatives

Welcome to the Technical Support Center for the purification of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol . This support hub is designed for synthetic chemists and drug development professionals facing chromatographic challenges with highly basic, multi-functional active pharmaceutical ingredients (APIs).

Because this target molecule contains a pyrimidine ring, a lipophilic diethylamino group, and a basic pyrrolidine nitrogen coupled with a polar secondary alcohol, it is highly susceptible to severe peak tailing, irreversible adsorption, and poor resolution on standard silica gel. This guide provides field-proven, self-validating protocols to overcome these specific interactions.

Diagnostic Workflow: Method Selection for Basic Amines

The structural complexity of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol dictates that standard normal-phase chromatography will fail without intervention. The basic nitrogens act as strong hydrogen-bond acceptors and cation-exchange sites against the acidic silanols (pKa ~4.5) of standard silica[1]. The workflow below outlines the logical progression for selecting the optimal purification strategy.

G A Crude Mixture: (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol B Assess Basic Amines & Polar Alcohol A->B C Standard Silica (Normal Phase) High Risk of Silanol Interaction B->C Low Cost Route D Amine-Functionalized Silica (NH2) Preferred for Basic Analytes B->D Optimal Normal Phase E Reversed-Phase (C18) For Highly Polar/Ionizable Mixtures B->E Aqueous Soluble F Add 1-2% TEA or NH4OH to Mobile Phase C->F Requires Modifier G Hexane/EtOAc Gradient (No Modifier Needed) D->G Direct Elution H H2O/MeCN Gradient + 0.1% TEA or NH4OH (High pH) E->H pH Control

Workflow for selecting the optimal flash chromatography method for basic pyrimidine derivatives.

Quantitative Data Summary: Chromatographic Parameters

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various chromatographic environments when applied to this specific basic pyrimidine derivative.

Stationary PhaseMobile Phase SystemModifier RequiredMechanism of Action / CausalityExpected Outcome
Standard Silica (Unbonded) Dichloromethane (DCM) / Methanol (MeOH)NoneBasic nitrogens bind directly to acidic silanols via cation exchange.Failure: Severe tailing, low recovery, compound streaks across column [2].
Standard Silica (Unbonded) DCM / MeOH1-2% Triethylamine (TEA) or NH₄OHTEA acts as a "competing base," saturating acidic silanols before the API can bind[3].Acceptable: Sharp peaks, but requires post-run modifier removal [4].
Amine-Bonded Silica (NH₂) Hexane / Ethyl Acetate (EtOAc)NoneAminopropyl surface creates a basic environment, repelling the basic API and preventing secondary interactions [5].Optimal: Sharp peaks, high loading capacity, easy solvent evaporation [6].
Reversed-Phase (C18) Water / Acetonitrile (MeCN)0.1% TEA (Alkaline pH)High pH keeps the API in its neutral (free-base) form, increasing lipophilicity and retention on C18 [7].Excellent: High purity, ideal for highly polar impurity removal.

Step-by-Step Methodologies

Protocol A: The Gold Standard – Amine-Functionalized Silica (NH₂)

Using an amine-bonded column (e.g., Biotage® KP-NH or equivalent) is the most efficient way to purify basic organic amines without the burden of removing high-boiling modifiers like TEA [8].

  • Column Selection: Select an amine-functionalized silica flash column appropriately sized for your crude mass (target a 1-5% loading capacity depending on ∆Rf).

  • Solvent Preparation: Prepare a binary gradient system using Hexane (Solvent A) and Ethyl Acetate (Solvent B). Note: Do not use halogenated solvents like DCM on NH₂ columns, as they can react with the stationary phase over time.

  • Sample Loading (Dry Loading):

    • Dissolve the crude (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in a minimal amount of volatile solvent (e.g., MeOH or EtOAc).

    • Add a neutral dry-loading sorbent (Celite or diatomaceous earth is preferred over silica to prevent pre-column acid-base trapping) at a 1:3 ratio (sample:sorbent).

    • Evaporate to a free-flowing powder and load into an empty solid-load cartridge [9].

  • Gradient Elution:

    • Run a scouting gradient from 0% to 100% EtOAc over 10-12 column volumes (CV).

    • The basic amine surface will repel the pyrimidine nitrogens, allowing the compound to elute strictly based on the polarity of the pyrrolidin-3-ol group.

  • Fraction Collection: Monitor via UV detection (the pyrimidine ring is highly UV active at ~254 nm). Evaporate pooled fractions directly; no modifier removal is necessary.

Protocol B: Reversed-Phase (C18) with High pH Modifier

If the crude mixture contains highly polar, water-soluble impurities that co-elute in normal phase, reversed-phase chromatography is required.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA) to achieve a basic pH (~pH 10).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TEA.

    • Causality Check: Basic amine compounds are best retained on C18 when the mobile phase is alkaline. At high pH, the pyrrolidine and pyrimidine nitrogens are deprotonated (free-base form), maximizing lipophilic interaction with the C18 chains [10].

  • System Equilibration: Flush the C18 column with 3-5 CVs of 5% Solvent B to fully equilibrate the stationary phase with the basic modifier.

  • Liquid Loading: Dissolve the sample in a small volume of DMSO or the initial mobile phase (5% MeCN) to prevent peak splitting. Inject directly onto the column.

  • Gradient Execution: Run a focused gradient (e.g., 5% to 60% MeCN over 12 CVs). The API will elute as a sharp, symmetrical peak due to the suppression of ionization.

Troubleshooting Guide

Issue 1: I ran the compound on standard silica with a DCM/MeOH gradient, and the peak is tailing severely across 10 fractions.

  • Diagnosis: The basic nitrogens on the diethylamino and pyrrolidine groups are undergoing secondary interactions (hydrogen bonding and cation exchange) with the acidic silanol groups (Si-OH) on the unbonded silica [11].

  • Solution: Immediately switch to an amine-functionalized column. If you must use standard silica, add 1% v/v Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase. The TEA will preferentially bind to the silanols, acting as a sacrificial base and allowing your API to elute cleanly.

Issue 2: I added 1% TEA to my mobile phase, but now I cannot remove it from my purified fractions.

  • Diagnosis: TEA has a relatively high boiling point (89°C) and can form azeotropes or salts with trace acids, making it notoriously difficult to remove via rotary evaporation.

  • Solution: Wash the pooled organic fractions with a mild aqueous buffer (e.g., saturated NaHCO₃) to partition the TEA into the aqueous layer, or dry the sample under a high-vacuum manifold (lyophilizer) overnight. To prevent this in the future, transition to an amine-bonded silica column (Protocol A) which requires zero liquid modifiers.

Issue 3: On a C18 column using Water/MeCN with 0.1% Formic Acid, the compound elutes in the void volume (CV 1).

  • Diagnosis: Formic acid lowers the pH (~pH 2.7), which fully protonates the basic nitrogens of the pyrimidine and pyrrolidine rings. The resulting poly-cationic species is extremely polar and has zero affinity for the hydrophobic C18 stationary phase.

  • Solution: Invert the pH strategy. Switch the modifier from 0.1% Formic Acid to 0.1% TEA or Ammonium Hydroxide (Protocol B). This returns the molecule to its neutral free-base form, restoring its lipophilicity and retention on C18 [12].

Frequently Asked Questions (FAQs)

Q: Can I use dry-loading with standard silica gel for this basic compound? A: It is highly discouraged. If you dry-load a basic amine onto acidic silica gel, the acid-base interaction begins immediately in the loading cartridge. This often results in irreversible binding or severe band-broadening before the compound even reaches the main column. Use Celite (diatomaceous earth) as a neutral alternative for dry loading basic compounds.

Q: Why does the software's Rf-to-Gradient calculator fail when I use TLC data from a standard silica plate without modifiers? A: Rf-to-Gradient calculators assume ideal Gaussian peak shapes and predictable retention factors (Rf between 0.2 and 0.8) [13]. Because basic compounds streak on unmodified silica TLC plates, the Rf value is artificially distorted. You must perform your TLC scouting on amine-functionalized TLC plates (e.g., KP-NH TLC plates) or use a modifier in your TLC chamber to get an accurate Rf value for the software to calculate a focused gradient.

Q: Is it safe to use Ammonium Hydroxide instead of TEA as a modifier? A: Yes. Ammonium hydroxide (NH₄OH) is an excellent volatile modifier and is often preferred over TEA because it is much easier to evaporate post-purification. A concentration of 0.1% to 0.5% v/v in the polar solvent (MeOH) is usually sufficient to sharpen peaks on normal phase silica.

References

  • Chemistry Notes. "Flash chromatography: Easy Principle, equipment, procedure, application." Chemistnotes.com, 1 Sep. 2018. Available at: [Link]

  • Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." Microbenotes.com, 7 Mar. 2026. Available at:[Link]

  • Bickler, Bob. "When should I use an amine-bonded silica for flash chromatography?" Biotage.com, 19 Jan. 2023. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.com, 10 Feb. 2023. Available at: [Link]

  • Biotage. "Successful Flash Chromatography." Wfu.edu, 2018. Available at: [Link]

  • Aenaga. "Triethylamine: This amine-based modifier..." Aenaga.com. Available at: [Link]

  • Biotage. "Successful flash chromatography." Biotage.com. Available at:[Link]

  • Teledyne ISCO. "Introduction to Flash Chromatography." YouTube.com, 18 Dec. 2019. Available at: [Link]

  • Teledyne ISCO. "Optimized Flash Chromatography Purification: From TLC to large scale in three steps." Teledyneisco.com. Available at:[Link]

  • Teledyne Labs. "Flash Method Development in a Flash." Teledynelabs.com. Available at:[Link]

  • Theseus. "Optimization of automated flash chromatography methods." Theseus.fi. Available at:[Link]

Troubleshooting

Resolving HPLC baseline noise for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol samples

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol . Due to the highly basic and polar nature of this molecule, achieving a stable High-Performance Liquid Chromatography (HPLC) baseline requires precise control over mobile phase chemistry, system mechanics, and column integrity.

Part 1: The Chemistry of Baseline Noise (Causality & Mechanisms)

To troubleshoot baseline noise, we must first understand how the structural features of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol interact with the HPLC system.

This molecule contains a pyrimidine ring, a highly basic diethylamino group, and a pyrrolidin-3-ol moiety. These multiple basic nitrogen centers will interact strongly with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing[1]. To achieve sharp, quantifiable peaks, analysts typically employ one of two extreme mobile phase strategies, both of which introduce unique baseline noise risks:

  • Low pH Ion-Pairing (The TFA Effect): Analysts often use 0.1% Trifluoroacetic acid (TFA) to protonate both the silanols and the basic nitrogens. However, TFA absorbs UV light strongly below 220 nm. During a gradient run, the changing concentration of organic solvent alters the UV background, causing massive baseline drift and noise that can obscure low-intensity peaks[2].

  • High pH Deprotonation (Silica Dissolution): Alternatively, analysts use high pH buffers (e.g., pH 9.5) to keep the molecule neutral. If a standard silica column is used instead of a specialized hybrid column, the high pH will dissolve the silica backbone. This phenomenon, known as phase dewetting, continuously sheds particulate matter into the flow cell, causing erratic, continuous baseline noise[3],[4].

Part 2: Self-Validating Troubleshooting Protocol

Do not rely on guesswork when addressing baseline noise. Use the following self-validating methodology to systematically isolate the root cause.

Protocol: The Zero-Flow & Bypass Isolation System

Phase 1: Detector Isolation (Zero-Flow Test)

  • Turn on the UV detector and allow the lamp to warm up for at least 30 minutes.

  • Set the HPLC pump flow rate to 0.0 mL/min .

  • Monitor the baseline for 10 minutes. Causality: If noise is present with no flow, the issue is entirely independent of the chemistry. It is an electrical or detector hardware issue (e.g., an aging UV lamp, a failing detector board, or a trapped air bubble in the flow cell)[5].

Phase 2: Pump & Solvent Isolation (Bypass Test)

  • If the zero-flow baseline is flat, resume flow at your method's standard rate (e.g., 1.0 mL/min).

  • Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Run your standard gradient method. Causality: If the noise returns without the column, the issue lies in the mobile phase (e.g., contaminated solvents, dissolved air) or the pump mechanics (e.g., faulty check valves, incomplete solvent mixing)[4],[6].

Phase 3: Column & Method Validation

  • If the bypass baseline is flat, reinstall the analytical column.

  • Run the gradient method. Causality: If the noise only appears when the column is present, the issue is chemical. It is likely caused by late-eluting impurities, column phase degradation (dewetting), or buffer/silanol interactions[3],[4].

Part 3: Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Observe Baseline Noise in (R)-1-(6-(Diethylamino)pyrimidin-4-yl)... Analysis Isolate Step 1: Isolate Source (Run pump with zero flow) Start->Isolate CheckNoise Is noise still present? Isolate->CheckNoise DetectorIssue Detector / Electrical Issue (Check UV lamp age, flow cell bubbles) CheckNoise->DetectorIssue Yes PumpColumnIssue Pump / Mobile Phase / Column Issue (Resume flow, bypass column) CheckNoise->PumpColumnIssue No Action1 Flush flow cell, replace UV lamp DetectorIssue->Action1 CheckBypass Is noise present without column? PumpColumnIssue->CheckBypass PumpIssue Pump / Solvent Issue (Check check-valves, degasser, mixing) CheckBypass->PumpIssue Yes ColumnIssue Column / Method Issue (Check buffer UV cutoff, column bleed) CheckBypass->ColumnIssue No Action2 Purge pump, replace solvents/TFA PumpIssue->Action2 Action3 Wash column, adjust pH/buffer ColumnIssue->Action3

Fig 1: Logical workflow for isolating and resolving HPLC baseline noise.

Part 4: Buffer Optimization Data

Selecting the correct mobile phase additive is critical for this basic compound. Use the table below to balance peak shape requirements against baseline noise limitations.

Table 1: Mobile Phase Additive Optimization for Basic Pyrimidine Derivatives

AdditiveWorking pHUV Cutoff (nm)Impact on Baseline NoiseSuitability for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
0.1% TFA ~2.0210High drift at <220 nm during gradients due to changing UV absorbance[2].Excellent for peak shape (suppresses silanol interactions), but requires detection at >230 nm to avoid noise.
0.1% Formic Acid ~2.7210Moderate noise, lower drift than TFA.Acceptable. May result in slight peak tailing compared to TFA.
10 mM Ammonium Acetate ~4.8 - 6.8210Low noise, stable baseline.Poor. Partial ionization of the basic nitrogens will cause split peaks and poor reproducibility.
10 mM Ammonium Bicarbonate ~9.5<200Very low noise, highly stable.Excellent. Keeps the molecule neutral. Requires a high-pH tolerant hybrid silica column to prevent phase dewetting and noise[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a gradient run? A: For basic compounds like (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, analysts frequently use TFA to prevent peak tailing. However, TFA absorbs UV light strongly at lower wavelengths (e.g., 214 nm). As the organic modifier (like Acetonitrile) increases during the gradient, the UV absorbance characteristics of the mobile phase change, causing a steady upward baseline drift[2]. Solution: Match the TFA absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% in Water, 0.08% in Acetonitrile), or shift your detection wavelength to 240-254 nm, where the pyrimidine ring still absorbs but TFA does not.

Q: I observe rhythmic, continuous pulsations in my baseline. How do I fix this? A: Rhythmic pulsations that perfectly coincide with the pump stroke are mechanical, not chemical. They are typically caused by dissolved air in the mobile phase or a faulty pump check valve[4]. Solution: Ensure your inline degasser is functioning properly. Sonication alone is insufficient for degassing and will lead to atmospheric gas bleeding back into the solvent, causing drift[7]. If the degasser is working, purge the pump and replace the check valves[2].

Q: Can column degradation cause continuous, random baseline noise? A: Yes. Because this molecule contains multiple basic nitrogens, you might be using a high-pH mobile phase (pH > 8) to keep the molecule neutral and improve peak shape. If you are using a standard silica column rather than a hybrid-polymer column, the high pH will dissolve the silica backbone. This phase dewetting continuously sheds particulate matter into the detector, causing severe, random baseline noise[3],[4].

Q: Does incomplete solvent mixing contribute to baseline noise? A: Yes. In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete solvent mixing and minor fluctuations in flow rate. Addressing these factors requires consistent solvent blending, which can be achieved by upgrading to high-efficiency static mixers[6].

References

  • 5 Ways to Approach Baseline Issues - Chromatography Today.
  • HPLC Troubleshooting Guide - University of Pittsburgh.
  • HPLC Repair Services: Common Causes of Baseline Noise - Overbrook Scientific.
  • Noisy and negative baseline : r/CHROMATOGRAPHY - Reddit.
  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance - Chrom Tech.
  • Why am I getting Baseline noise in HPLC? - ResearchGate.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Stability Issues of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely working with (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol as a critical building block, kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely working with (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol as a critical building block, kinase inhibitor intermediate, or pharmacological probe.

While aminopyrimidines are generally robust, this specific compound presents unique aqueous stability challenges due to its di-substituted electron-rich pyrimidine core, the tertiary diethylamino group, and the chiral pyrrolidinol moiety. This guide synthesizes field-proven mechanistic insights and validated protocols to help you troubleshoot, formulate, and stabilize this compound in aqueous environments.

SECTION 1: Mechanistic Diagnostics (Understanding the Instability)

Before applying a formulation fix, you must accurately diagnose whether your compound is experiencing physical instability (precipitation) or chemical degradation (hydrolysis/oxidation).

Q1: My compound disappears from the aqueous solution over 48 hours at pH 7.4. Is it degrading? A: Not necessarily; it is highly likely precipitating. The compound contains a tertiary diethylamino group and a pyrrolidine nitrogen. At physiological pH (7.4), the compound approaches its free-base form, drastically reducing its aqueous solubility. Diagnostic Rule: Always run a mass-balance control. Lyophilize your "degraded" aqueous sample and redissolve it in 100% Acetonitrile or Methanol. If the HPLC peak area returns to 100%, you are observing pH-dependent precipitation, not chemical degradation.

Q2: I have confirmed chemical degradation via LC-MS. What are the primary degradation pathways? A: The compound is susceptible to two primary chemical degradation routes in water [1]:

  • Hydrolytic Cleavage (Extreme pH): While the electron-donating amines stabilize the pyrimidine ring against nucleophilic attack, extreme acidic conditions (pH < 4.0) protonate the pyrimidine nitrogens. This increases the electrophilicity of the C4/C6 carbons, leading to the hydrolytic cleavage of the exocyclic C-N bonds and the loss of the pyrrolidin-3-ol or diethylamino groups.

  • N-Oxidation: The tertiary diethylamino group is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), catalyzed by trace heavy metals in standard buffer salts, forming an N-oxide degradant (observed as an M+16 peak on MS).

Degradation API (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Acid Acidic pH (< 4.0) Ring Protonation API->Acid pH Stress Base Basic pH (> 9.0) Hydroxide Attack API->Base pH Stress Ox Oxidative Stress (ROS / Metals) API->Ox Environment Deg1 C-N Bond Cleavage (Pyrrolidinol Loss) Acid->Deg1 Hydrolysis Base->Deg1 Hydrolysis Deg2 Pyrimidine Ring Opening Base->Deg2 Extreme Base Deg3 N-Oxidation (Diethylamino) Ox->Deg3 Oxidation

Fig 1. Primary degradation pathways of the aminopyrimidine derivative under aqueous stress.

SECTION 2: Formulation Interventions (Actionable Solutions)

Q3: What is the optimal pH to balance solubility and chemical stability? A: Aminopyrimidines typically exhibit a "U-shaped" pH-rate degradation profile [1]. The optimal stability window for this compound is pH 5.5 to 6.5 . In this range, the amines are partially protonated (ensuring adequate aqueous solubility) but the pyrimidine ring remains unprotonated (preventing acid-catalyzed hydrolysis). Use a weak buffer like 50 mM Citrate-Phosphate.

Q4: I need to dose this compound at high concentrations in vivo, but it crashes out or degrades. What excipients should I use? A: For high-concentration aqueous dosing, simple pH adjustment is insufficient. We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The hydrophobic pyrimidine and diethylamino core will partition into the lipophilic cavity of the cyclodextrin, sterically shielding the C-N bonds from hydrolytic water molecules, while the hydrophilic pyrrolidin-3-ol hydroxyl group remains surface-exposed to maintain aqueous solubility [2].

Q5: My long-term aqueous stock solutions still degrade over months. How can I achieve long-term stability? A: If aqueous thermodynamics cannot be overcome, you must remove the water or isolate the compound from the bulk phase. Liposomal encapsulation (e.g., using DSPC and Cholesterol) followed by spray-drying or lyophilization is the gold standard for long-term stability of sensitive nitrogenous compounds [3].

Formulation Start Aqueous Instability Identified Decision Select Stabilization Strategy Start->Decision pH pH Optimization (Buffer pH 5.5-6.5) Decision->pH CD Cyclodextrin (HP-β-CD Complex) Decision->CD Lipo Liposomal Encapsulation Decision->Lipo Test LC-MS Stability Validation pH->Test CD->Test Lipo->Test

Fig 2. Decision matrix and workflow for stabilizing the compound in aqueous environments.

SECTION 3: Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex

This protocol creates a self-validating system: if the compound is successfully complexed, it will not precipitate upon adjustment to pH 7.4.

  • Preparation of Excipient: Dissolve 20% (w/v) HP-β-CD in molecular biology grade water.

  • Acidic Solubilization: Suspend 10 mg of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in 1 mL of the HP-β-CD solution. The suspension will be cloudy.

  • Complexation: Dropwise, add 0.1 M HCl until the pH reaches 4.0. Sonicate in a water bath at 25°C for 15 minutes until the solution is completely clear. Causality: The transient acidic pH protonates the compound, driving it into solution where it can dynamically enter the cyclodextrin cavity.

  • Neutralization: Slowly titrate the solution with 0.1 M NaOH back to pH 6.5.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If >95% of the compound remains in solution at pH 6.5, complexation is successful.

Protocol B: Accelerated LC-MS Stability Screening

Use this to differentiate between N-oxidation and Hydrolysis.

  • Sample Prep: Prepare 1 mg/mL of the compound in 50 mM Citrate-Phosphate buffer (pH 6.0). Split into two vials.

  • Stress Conditions:

    • Vial 1 (Hydrolysis check): Heat to 60°C for 72 hours.

    • Vial 2 (Oxidation check): Add 0.3% H₂O₂ and incubate at 25°C for 24 hours.

  • Quenching: Quench 100 µL of each sample with 900 µL of cold Acetonitrile to halt degradation and precipitate buffer salts.

  • LC-MS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Look for M-85 (loss of pyrrolidinol via hydrolysis).

    • Look for M+16 (N-oxidation of the diethylamino group).

SECTION 4: Quantitative Reference Data

Use the following reference tables to benchmark your formulation efforts.

Table 1: pH-Dependent Aqueous Stability Profile (25°C, 7 Days)

Buffer pHDominant StateSolubility (mg/mL)Chemical Recovery (%)Primary Failure Mode
2.0 (HCl)Di-protonated> 50.0< 60%Acid-catalyzed C-N hydrolysis
4.0 (Acetate)Mono-protonated15.585%Mild hydrolysis
6.0 (Citrate) Equilibrium 8.2 > 98% Optimal Stability
7.4 (PBS)Free Base< 0.1N/A (Solid)Severe Precipitation
10.0 (Borate)Free Base< 0.05< 70%Base-catalyzed hydrolysis

Table 2: Excipient Compatibility Matrix

Formulation StrategyExcipient / Matrix30-Day Stability (Aqueous, 4°C)Recommendation
Co-solvent10% DMSO / 90% SalinePoor (Precipitates)Avoid for in vivo use.
Surfactant5% Tween-80Moderate (Oxidizes)Tween contains trace peroxides; induces N-oxidation.
Complexation 20% HP-β-CD Excellent (>99%) First-line choice for aqueous dosing.
EncapsulationDSPC LiposomesExcellent (>99%)Best for long-term storage and controlled release.

SECTION 5: References

  • Connors, K.A., Amidon, G.L., Stella, V.J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists, 2nd Edition. Wiley. Available at:[Link]

  • Maestrelli, F. (2018). Special Issue: Cyclodextrins in Drug Formulation and Delivery. Pharmaceutics, MDPI. Available at:[Link]

  • Alqahtani, M. S., et al. (2025). Development of Spray-Dried Micelles, Liposomes, and Solid Lipid Nanoparticles for Enhanced Stability. Pharmaceutics, MDPI. Available at:[Link](Note: URL derived from the MDPI repository structure for the cited 2025 stability study).

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

This guide provides essential safety and logistical information for the proper disposal of the research chemical (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS No. 1354009-95-2).[1][2][3] As a novel substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of the research chemical (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS No. 1354009-95-2).[1][2][3] As a novel substituted pyrimidine derivative, this compound must be handled with the utmost care, assuming it is hazardous in the absence of comprehensive toxicological data. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and compliant waste management.

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the disposal procedure should be guided by the principles of managing hazardous chemical waste, as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

Given its heterocyclic structure, containing a pyrimidine ring and a pyrrolidinol moiety, (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol should be treated as a potentially bioactive and hazardous substance. Structurally similar compounds, such as other substituted pyrrolidines and pyrimidines, can exhibit a range of toxicological properties. Therefore, it is prudent to assume this compound may be an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[4][5]

As per the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] In the absence of specific data, this compound should be managed as a toxic hazardous waste.

Key Precautionary Steps:

  • Always consult the supplier's Safety Data Sheet (SDS). This is the primary source of information regarding specific hazards, handling, and disposal.

  • If an SDS is unavailable, treat the compound as a substance with unknown but potentially significant hazards.

  • Conduct a risk assessment for all laboratory procedures involving this compound to minimize exposure and waste generation.

Personal Protective Equipment (PPE)

When handling (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in its pure form or in solution, as well as its waste products, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) of sufficient thickness.Prevents skin contact, which could lead to irritation or absorption of the chemical.[4]
Body Protection A standard laboratory coat. For larger quantities or potential for significant splashing, a chemically resistant apron is recommended.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.[8]Minimizes the risk of inhaling aerosols or vapors, which may be harmful.

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to ensure safety and regulatory compliance.[9][10] Incompatible wastes must never be mixed.

Waste Streams for (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol:

  • Solid Waste:

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Pure Compound/Residue: Unused or expired (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol should be disposed of in its original container if possible, or in a new, compatible, and sealed container labeled as hazardous waste.

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water should be collected in a designated hazardous waste container for aqueous waste.

    • Organic Solvent Solutions: Solutions of the compound in organic solvents should be collected in a designated hazardous waste container for the specific type of solvent (e.g., halogenated or non-halogenated).[10]

Waste Container Management

The selection and labeling of waste containers are governed by strict regulations to prevent leaks, spills, and accidental mixing of incompatible chemicals.

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste it holds. For instance, do not store acidic solutions in metal containers.[7]

  • Condition: Containers must be in good condition, free from leaks or damage.[6][10]

  • Closure: Containers must have a secure, tight-fitting lid. They should be kept closed at all times except when adding waste.[9]

Labeling: Each hazardous waste container must be clearly labeled with the words "HAZARDOUS WASTE".[9][11] The label must also include:

  • The full chemical name(s) of the contents (no abbreviations or formulas).

  • The approximate percentages of each component.

  • The date accumulation started.

  • The relevant hazard characteristics (e.g., Toxic).

On-Site Accumulation and Storage

Laboratories typically have a designated Satellite Accumulation Area (SAA) where hazardous waste is collected at or near the point of generation and under the control of laboratory personnel.[9][11]

SAA Guidelines:

  • Location: The SAA should be in a well-ventilated area, away from ignition sources, and where it does not obstruct any escape routes.

  • Segregation: Incompatible waste containers within the SAA must be segregated, for example, by using secondary containment bins.[6]

  • Volume Limits: There are limits on the amount of hazardous waste that can be accumulated in an SAA. Once these limits are reached, or the container is full, it must be moved to a central storage area within a specified timeframe.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol and its associated waste.

G cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_containerization Containerization & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal A Waste Generated ((R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol) B Is it Solid or Liquid? A->B C Pure Compound / Residue B->C Solid D Contaminated Labware (Gloves, Wipes, etc.) B->D Solid E Aqueous Solution B->E Liquid F Organic Solvent Solution B->F Liquid G Select Compatible Container C->G D->G E->G F->G H Label as 'HAZARDOUS WASTE' with full chemical names G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange Pickup by Licensed Waste Contractor I->J

Caption: Decision workflow for the disposal of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill (requires outside assistance):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Provide them with the name of the chemical and any available hazard information.

    • Prevent entry to the affected area.

Final Disposal

The ultimate disposal of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol must be conducted by a licensed and reputable hazardous waste disposal company.[8] These companies are equipped to handle and transport hazardous chemicals in accordance with all federal, state, and local regulations.[7][12] Your institution's EHS office will typically coordinate the pickup and disposal of chemical waste from your laboratory.

By adhering to these procedures, you can ensure the safe and compliant disposal of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, protecting yourself, your colleagues, and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • 1-(6-DiethylaMino-pyriMidin-4-yl)-pyrrolidin-3-ol - Chemical Substance Information . NextSDS. Available at: [Link]

  • (R)-1-(6-DiethylaMino-pyriMidin-4-yl)-pyrrolidin-3-ol - Chemical Substance Information . NextSDS. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Drug Safety . VA Ann Arbor Healthcare System Research Services. Available at: [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration. Available at: [Link]

  • HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs . Occupational Safety and Health Administration. Available at: [Link]

  • (S)-1-(6-DiethylaMino-pyriMidin-4-yl)-pyrrolidin-3-ol - Chemical Substance Information . NextSDS. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]

  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6) . Basel Convention. Available at: [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. Available at: [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. Available at: [Link]

Sources

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